Acetic acid;2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one
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Overview
Description
Acetic acid;2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one is a complex organic compound that features a piperidinone core substituted with chlorophenyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with methylamine to form the piperidinone ring. The final product is obtained through purification processes such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Halogenation or nitration reactions can introduce additional functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Acetic acid;2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid;2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-chlorophenyl)isonicotinic acid: Shares structural similarities but differs in the functional groups attached to the core structure.
4-(Trifluoromethyl)phenylboronic acid: Another compound with similar aromatic substitutions but different core structure.
Uniqueness
Acetic acid;2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one is unique due to its specific combination of functional groups and the piperidinone core
Properties
IUPAC Name |
acetic acid;2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO.C2H4O2/c1-11-17(22)10-16(12-2-6-14(19)7-3-12)21-18(11)13-4-8-15(20)9-5-13;1-2(3)4/h2-9,11,16,18,21H,10H2,1H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXZMEFNPHIHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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